molecular formula C29H36N4O3 B3980466 N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline

N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline

Cat. No. B3980466
M. Wt: 488.6 g/mol
InChI Key: JMGNUSVWCVKFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline, commonly known as ABPN, is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. ABPN is a nitroaniline derivative that possesses unique properties that make it an ideal candidate for use in different areas of research.

Mechanism of Action

The mechanism of action of ABPN involves its ability to bind to specific enzymes and proteins in biological systems. ABPN has been shown to bind to the active site of proteases and undergo a cleavage reaction, resulting in the release of a fluorescent product. This property has been exploited in the development of assays for the detection of protease activity in biological samples.
Biochemical and Physiological Effects
ABPN has been shown to have minimal effects on biochemical and physiological systems. It has been reported to be non-toxic and non-carcinogenic in animal studies. However, further studies are required to determine the long-term effects of ABPN on biological systems.

Advantages and Limitations for Lab Experiments

ABPN has several advantages for use in lab experiments. It is a highly sensitive probe that can detect low levels of enzyme activity. ABPN is also easy to use and does not require specialized equipment for detection. However, ABPN has limitations in terms of its stability and solubility. It is also sensitive to light and requires careful handling to prevent degradation.

Future Directions

There are several future directions for the use of ABPN in scientific research. One area of interest is the development of new assays for the detection of protease activity in biological samples. ABPN may also be used as a tool for the study of drug metabolism and drug-drug interactions. Additionally, ABPN may have potential applications in the field of diagnostic imaging as a fluorescent probe for the detection of cancer cells. Further studies are required to explore these potential applications of ABPN in scientific research.
Conclusion
In conclusion, ABPN is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. ABPN has been used as a fluorescent probe for the detection of protease activity in biological samples and as a substrate for the measurement of cytochrome P450 activity in liver microsomes. ABPN has several advantages for use in lab experiments, including its high sensitivity and ease of use. However, ABPN has limitations in terms of its stability and solubility. There are several future directions for the use of ABPN in scientific research, including the development of new assays for the detection of protease activity and potential applications in the field of diagnostic imaging.

Scientific Research Applications

ABPN has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of protease activity in biological samples. ABPN has also been used as a substrate for the measurement of cytochrome P450 activity in liver microsomes. Additionally, ABPN has been used as a tool for the study of drug metabolism and drug-drug interactions.

properties

IUPAC Name

[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3/c1-20(29-17-21-13-22(18-29)15-23(14-21)19-29)30-26-16-25(7-8-27(26)33(35)36)31-9-11-32(12-10-31)28(34)24-5-3-2-4-6-24/h2-8,16,20-23,30H,9-15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGNUSVWCVKFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline
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N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline

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